Potassium [4-(trifluoromethoxy)benzyl]trifluoroborate
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Overview
Description
Potassium [4-(trifluoromethoxy)benzyl]trifluoroborate is an organoboron compound with the molecular formula C8H6BF6KO. It is a white solid that is used primarily in organic synthesis, particularly in cross-coupling reactions. The compound is known for its stability and reactivity, making it a valuable reagent in various chemical processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of potassium [4-(trifluoromethoxy)benzyl]trifluoroborate typically involves the reaction of 4-(trifluoromethoxy)benzyl bromide with potassium trifluoroborate. The reaction is carried out in the presence of a palladium catalyst under mild conditions. The process can be summarized as follows:
Reactants: 4-(trifluoromethoxy)benzyl bromide and potassium trifluoroborate.
Catalyst: Palladium-based catalyst.
Solvent: Typically, an organic solvent such as tetrahydrofuran (THF) is used.
Conditions: The reaction is conducted at room temperature or slightly elevated temperatures.
Industrial Production Methods: On an industrial scale, the production of this compound follows similar synthetic routes but with optimizations for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield .
Chemical Reactions Analysis
Types of Reactions: Potassium [4-(trifluoromethoxy)benzyl]trifluoroborate undergoes various types of chemical reactions, including:
Cross-Coupling Reactions: It is widely used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Substitution Reactions: The compound can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Reagents: Common reagents include palladium catalysts, bases such as potassium carbonate, and solvents like THF or dimethylformamide (DMF).
Conditions: Reactions are typically carried out under inert atmospheres (e.g., nitrogen or argon) to prevent oxidation.
Major Products: The major products formed from these reactions are often complex organic molecules used in pharmaceuticals, agrochemicals, and materials science .
Scientific Research Applications
Potassium [4-(trifluoromethoxy)benzyl]trifluoroborate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds.
Biology: The compound is used in the development of biologically active molecules and drug candidates.
Medicine: It plays a role in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Industry: The compound is used in the production of advanced materials and specialty chemicals
Mechanism of Action
The mechanism of action of potassium [4-(trifluoromethoxy)benzyl]trifluoroborate in cross-coupling reactions involves the following steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the organic halide, forming a palladium complex.
Transmetalation: The organotrifluoroborate transfers its organic group to the palladium complex.
Reductive Elimination: The palladium complex undergoes reductive elimination to form the desired carbon-carbon bond and regenerate the palladium catalyst.
Comparison with Similar Compounds
- Potassium phenyltrifluoroborate
- Potassium 4-methoxyphenyltrifluoroborate
- Potassium 4-chlorophenyltrifluoroborate
Comparison: Potassium [4-(trifluoromethoxy)benzyl]trifluoroborate is unique due to the presence of the trifluoromethoxy group, which imparts distinct electronic and steric properties. This makes it particularly useful in reactions requiring high reactivity and selectivity. Compared to other organotrifluoroborates, it offers enhanced stability and reactivity under various conditions .
Biological Activity
Potassium [4-(trifluoromethoxy)benzyl]trifluoroborate (K-TMF-BF3) is an organoboron compound that has garnered interest in various fields, particularly organic synthesis and medicinal chemistry. Despite being relatively new, preliminary studies suggest potential biological activities and applications. This article delves into the biological activity of K-TMF-BF3, synthesizing available research findings and case studies.
Chemical Structure and Properties
K-TMF-BF3 is characterized by its trifluoroborate group, which enhances its reactivity and stability. The chemical formula is represented as C8H6BF6OK, with a CAS number of 1201331-15-8. Its structure allows it to participate in various chemical reactions, making it a versatile compound in synthetic chemistry.
Synthesis
The synthesis of K-TMF-BF3 typically involves a two-step process:
- Formation of 4-(trifluoromethoxy)benzyl bromide from the appropriate precursors.
- Reaction with potassium tetrafluoroborate to yield K-TMF-BF3.
This method has been optimized for yield and purity, making K-TMF-BF3 accessible for research purposes .
Antinociceptive Properties
Recent studies have explored the antinociceptive properties of organotrifluoroborates, including K-TMF-BF3. A notable study investigated the effects of potassium thiophene-3-trifluoroborate (RBF3K), which shares structural similarities with K-TMF-BF3. The study found that RBF3K exhibited significant pain-relieving effects in rodent models, suggesting that K-TMF-BF3 may also possess similar properties due to its structural characteristics .
- Methodology : Mice were administered varying doses of RBF3K, and subsequent evaluations measured pain response using acetic acid-induced pain models.
- Results : The compound demonstrated a dose-dependent reduction in pain without significant alterations in motor performance or toxicity markers.
Enzyme Inhibition Studies
Another area of investigation includes the inhibition of serine proteases by organotrifluoroborates. K-TMF-BF3 may function as a competitive inhibitor for enzymes such as trypsin and α-chymotrypsin, based on preliminary findings from related compounds .
- Mechanism : The proposed mechanism involves hydrogen bonding interactions at the active site of these enzymes, leading to reversible inhibition.
- Implications : This activity positions K-TMF-BF3 as a potential candidate for therapeutic applications targeting protease-mediated pathways.
Properties
IUPAC Name |
potassium;trifluoro-[[4-(trifluoromethoxy)phenyl]methyl]boranuide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BF6O.K/c10-8(11,12)16-7-3-1-6(2-4-7)5-9(13,14)15;/h1-4H,5H2;/q-1;+1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KKWNILYXMXLMHM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](CC1=CC=C(C=C1)OC(F)(F)F)(F)(F)F.[K+] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BF6KO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.03 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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